4-(3-(((2-Amino-5-(2-(1-methylpiperidin-4-yl)thiazol-5-yl)pyridin-3-yl)oxy)methyl)phenyl)-2-methylbut-3-yn-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZYF0033 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .
Industrial Production Methods
Industrial production of ZYF0033 follows standard protocols for the synthesis of kinase inhibitors. This involves large-scale chemical synthesis, purification, and quality control processes to ensure the compound’s purity and efficacy. The production methods are designed to be scalable and cost-effective, suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
ZYF0033 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ZYF0033 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, vary depending on the desired reaction and product .
Major Products
The major products formed from the reactions of ZYF0033 include various phosphorylated and dephosphorylated intermediates. These products are crucial for studying the compound’s mechanism of action and its potential therapeutic applications .
Scientific Research Applications
ZYF0033 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and phosphorylation processes.
Biology: Investigated for its role in modulating immune cell functions and signaling pathways.
Medicine: Explored for its potential as an anti-cancer agent, particularly in enhancing immune responses against tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
ZYF0033 exerts its effects by inhibiting haematopoietic progenitor kinase 1 (HPK1), a key regulator of immune cell signaling. The compound reduces the phosphorylation of SLP76 (serine 376), a critical biomarker of T cell and HPK1 activation. This inhibition leads to increased proliferation of CD4+ and CD8+ T cells and enhanced secretion of interferon-gamma (IFN-γ), promoting anti-cancer immune responses .
Comparison with Similar Compounds
Similar Compounds
HPK1-IN-1: Another HPK1 inhibitor with similar properties but different chemical structure.
HPK1-IN-2: A compound with comparable kinase inhibition activity but lower potency.
HPK1-IN-3: Exhibits similar biological effects but with different pharmacokinetic properties
Uniqueness of ZYF0033
ZYF0033 stands out due to its high potency (IC50 of less than 10 nM) and its ability to significantly enhance anti-cancer immune responses. Its unique chemical structure allows for effective inhibition of HPK1 and modulation of immune cell functions, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[3-[[2-amino-5-[2-(1-methylpiperidin-4-yl)-1,3-thiazol-5-yl]pyridin-3-yl]oxymethyl]phenyl]-2-methylbut-3-yn-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-26(2,31)10-7-18-5-4-6-19(13-18)17-32-22-14-21(15-28-24(22)27)23-16-29-25(33-23)20-8-11-30(3)12-9-20/h4-6,13-16,20,31H,8-9,11-12,17H2,1-3H3,(H2,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNWUKRWOQERPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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